![molecular formula C35H32N2O7 B1665450 17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione CAS No. 925438-34-2](/img/structure/B1665450.png)
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione
Vue d'ensemble
Description
ACP-0052, also known as SL-052 and ACP-SL-052, is a hypocrellin-based photosensitizer potentially for the treatment of prostate cancer.
Applications De Recherche Scientifique
Chemical Reactions and Properties
The compound , a complex quinoxaline derivative, has been studied in various chemical contexts. For example, Shindo, Ishikawa, and Nozoe (1989) explored the formation and properties of cyclohepta[b]quinoxalines, which are structurally related to the compound of interest. They found that these compounds can undergo various reactions, such as reversible cation formation, dimerization, and reactions with methyl fluorosulfate, highlighting the versatility and reactivity of this class of compounds (Shindo, Ishikawa, & Nozoe, 1989).
Ukhin et al. (2019) studied the condensation of triketone oximes with o-phenylenediamine, leading to the formation of compounds including quinoxalines. This research sheds light on the potential synthetic pathways and chemical behavior of quinoxaline derivatives (Ukhin et al., 2019).
Biological and Pharmacological Interactions
Significant research has been conducted on the biological and pharmacological interactions of quinoxaline derivatives. For instance, Sun et al. (1996) explored chiral 1,4-dihydro-6,7-quinoxaline-2,3-diones as receptor agonists and antagonists, revealing important insights into the neurochemical interactions of these compounds. Their research indicates potential applications in neuroscience and pharmacology (Sun et al., 1996).
Structural and Crystallographic Studies
Structural and crystallographic studies of related compounds provide valuable insights into the physical and chemical properties of quinoxaline derivatives. Englich and Krasnoff (2013) examined the structure of a complex molecule similar in structure to the compound , contributing to the understanding of molecular configurations and interactions (Englich & Krasnoff, 2013).
Chai et al. (2012) studied the pseudoaglycone of Spinosyn A, a molecule with structural similarities to quinoxaline derivatives. Their work provides a basis for understanding the 3D structure and potential chemical reactivity of such compounds (Chai et al., 2012).
Propriétés
IUPAC Name |
21-acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O7/c1-13-10-15-23-28-24(33-32(15)36-16-8-6-7-9-17(16)37-33)18(39)11-20(42-3)26(28)27-21(43-4)12-19(40)25-30(27)29(23)31(22(13)14(2)38)35(44-5)34(25)41/h10-12,16-17,22,36-37,41H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCXVHKKRVTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



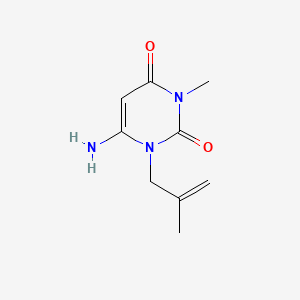
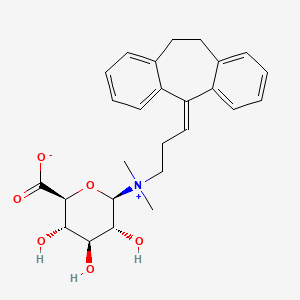
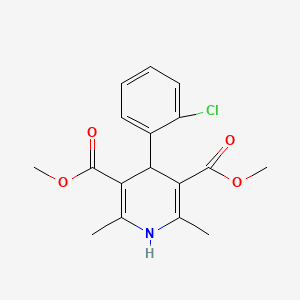
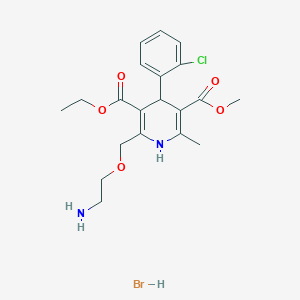
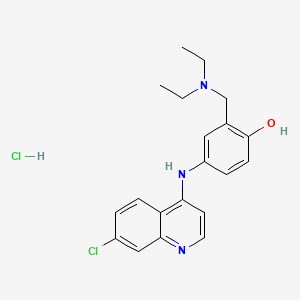
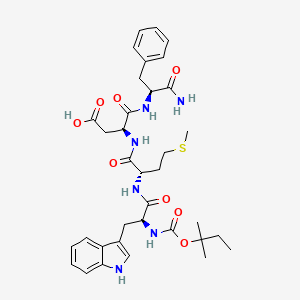
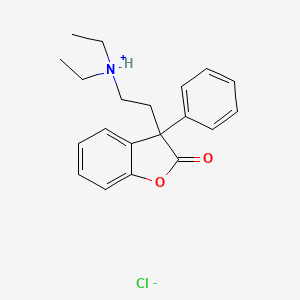
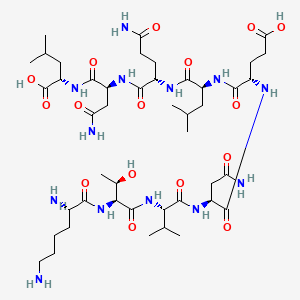
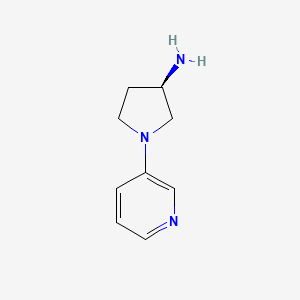
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
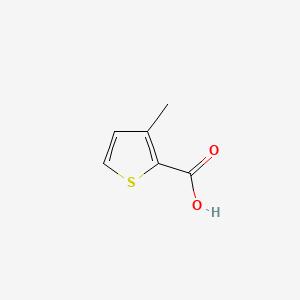
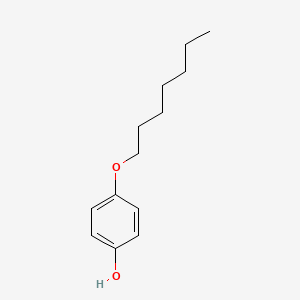
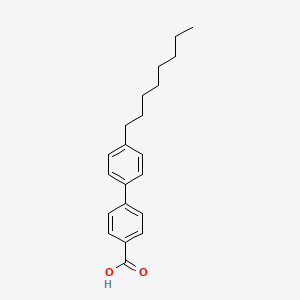
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)